potassium trifluoro(oxolan-2-yl)boranuide
Description
Potassium trifluoro(oxolan-2-yl)boranuide is a potassium trifluoroborate salt characterized by an oxolane (tetrahydrofuran) ring substituted at the 2-position. These organoboron compounds are critical in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to their stability and controlled reactivity.
Properties
CAS No. |
2721344-30-3 |
|---|---|
Molecular Formula |
C4H7BF3KO |
Molecular Weight |
178.00 g/mol |
IUPAC Name |
potassium;trifluoro(oxolan-2-yl)boranuide |
InChI |
InChI=1S/C4H7BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h4H,1-3H2;/q-1;+1 |
InChI Key |
QDDGQISIONYEHJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCO1)(F)(F)F.[K+] |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Potassium trifluoro(oxolan-2-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and materials science compounds.
Biology: The compound is employed in the study of biological systems, particularly in the development of bioactive molecules and probes.
Medicine: It plays a role in the synthesis of drug candidates and intermediates for various therapeutic applications.
Industry: The compound is utilized in the chemical industry for the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(oxolan-2-yl)boranuide exerts its effects involves its role as a boron reagent in cross-coupling reactions. The trifluoroborate group acts as a stable and efficient partner in the formation of carbon-carbon bonds through the transfer of the boron group to the organic substrate. The molecular targets and pathways involved include the activation of the boronic acid derivative and the subsequent formation of the carbon-boron bond, which is then converted to a carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Potassium Trifluoroborates
Substituent Variations on Oxygen-Containing Rings
- Applications: Likely used in Suzuki couplings where steric hindrance must be balanced with reactivity.
- Purity: 95% (typical for commercial trifluoroborates).
Heteroaromatic and Functionalized Derivatives
Potassium Trifluoro(5-formyl-3-methylthiophen-2-yl)boranuide (C₆H₅BF₃KOS, MW 232.07)
Potassium Trifluoro(trifluoroethenyl)boranuide (C₂BF₆K, MW 187.92)
Spirocyclic and Bulky Derivatives
Potassium Trifluoro({5-oxaspiro[2.3]hexan-1-yl})boranuide (C₅H₇BF₃O, MW 169.92)
Potassium Trifluoro(4-(2-methoxyethoxy)-3-nitrophenyl)boranuide (MDL: MFCD28052746)
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Features | Applications |
|---|---|---|---|---|
| Potassium Trifluoro(oxolan-2-yl)boranuide | Not explicitly given | ~286 (estimated) | Oxolane ring balances stability/reactivity | Suzuki couplings, medicinal chemistry |
| Potassium Trifluoro(5-methyloxolan-2-yl)boranuide | C₁₄H₁₈BF₃O₂ | 286.10 | Enhanced lipophilicity | Solubility-driven syntheses |
| Potassium Trifluoro(oxan-4-ylmethyl)boranuide | Not given | 244.10 | Tetrahydropyran substitution | Sterically modified couplings |
| Potassium Trifluoro(trifluoroethenyl)boranuide | C₂BF₆K | 187.92 | High reactivity, electron-deficient | Fast oxidative additions |
| Potassium Trifluoro(5-formyl-3-methylthiophen-2-yl)boranuide | C₆H₅BF₃KOS | 232.07 | Thiophene with directing groups | Regioselective arylations |
Key Research Findings
- Reactivity Trends : Electron-deficient trifluoroborates (e.g., nitro-substituted , trifluoroethenyl ) exhibit faster oxidative addition but require careful handling. Oxolane and oxane derivatives offer intermediate reactivity suitable for diverse substrates .
- Stability : Trifluoroborates with aromatic or spirocyclic systems (e.g., thiophene , spirohexane ) show greater thermal stability than aliphatic variants.
- Synthetic Utility : Modifications like methoxyethoxy or formyl groups () enable precise control over cross-coupling regiochemistry, critical in pharmaceutical intermediates.
Commercial Availability and Purity
- Most compounds are available at 95% purity (e.g., Combi-Blocks, Aaron Chemicals LLC) .
Biological Activity
Potassium trifluoro(oxolan-2-yl)boranuide is a boron-containing compound that has garnered interest in organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 178 g/mol. It features a boron atom bonded to a trifluoro group and an oxolan moiety, which enhances its reactivity as a Lewis acid in various chemical reactions.
- Lewis Acid Behavior : As a Lewis acid, this compound can interact with electron-rich biological molecules, potentially influencing metabolic pathways.
- Catalytic Role : It may serve as a catalyst in the synthesis of biologically active compounds, enhancing the formation of carbon-fluorine bonds which are significant in medicinal chemistry.
Case Studies and Research Findings
- Synthesis of Fluorinated Compounds : Research indicates that boron trifluoride complexes, similar to this compound, play crucial roles in deoxofluorination reactions. These reactions convert alcohols and carbonyl compounds into fluorinated derivatives, which are valuable in drug development.
- Biological Intermediates : Derivatives of boron-containing compounds have been investigated for their potential as intermediates in the synthesis of drugs targeting various diseases, including bacterial infections .
Comparative Analysis
The following table compares this compound with other related boron compounds regarding their structural features and applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C4H7BF3O | Unique oxolan structure; potential biological activity |
| Boron Trifluoride | BF3 | Common Lewis acid; widely used in organic synthesis |
| Potassium Trifluoroborate | C3H5BF3K | Utilized in cross-coupling reactions |
Applications in Organic Synthesis
This compound is primarily applied in organic synthesis for:
- Deoxofluorination Reactions : Facilitating the conversion of alcohols to fluorinated products.
- Cross-Coupling Reactions : Serving as a source for boron species in Suzuki-Miyaura reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
